tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16782003
InChI: InChI=1S/C22H34BNO4/c1-16-9-11-17(12-10-16)13-22(23-27-20(5,6)21(7,8)28-23)14-24(15-22)18(25)26-19(2,3)4/h9-12H,13-15H2,1-8H3
SMILES:
Molecular Formula: C22H34BNO4
Molecular Weight: 387.3 g/mol

tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC16782003

Molecular Formula: C22H34BNO4

Molecular Weight: 387.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate -

Specification

Molecular Formula C22H34BNO4
Molecular Weight 387.3 g/mol
IUPAC Name tert-butyl 3-[(4-methylphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
Standard InChI InChI=1S/C22H34BNO4/c1-16-9-11-17(12-10-16)13-22(23-27-20(5,6)21(7,8)28-23)14-24(15-22)18(25)26-19(2,3)4/h9-12H,13-15H2,1-8H3
Standard InChI Key IYCGJIZTPNMBLK-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2(CN(C2)C(=O)OC(C)(C)C)CC3=CC=C(C=C3)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C<sub>22</sub>H<sub>34</sub>BNO<sub>4</sub>, with a molecular weight of 387.3 g/mol. Its IUPAC name, tert-butyl 3-[(4-methylphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate, delineates its structural components:

  • A azetidine ring (a four-membered nitrogen heterocycle) functionalized at the 3-position.

  • A 4-methylbenzyl group attached to the azetidine ring.

  • A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent.

  • A tert-butyl carbamate group at the 1-position of the azetidine .

Table 1: Key Structural Identifiers

PropertyValue
CAS Number2507954-87-0
SMILESB1(OC(C(O1)(C)C)(C)C)C2(CN(C2)C(=O)OC(C)(C)C)CC3=CC=C(C=C3)C
InChIKeyIYCGJIZTPNMBLK-UHFFFAOYSA-N
PubChem CID164185576

The boronate ester enhances reactivity in Suzuki-Miyaura cross-coupling reactions, while the tert-butyl group provides steric protection to the azetidine nitrogen.

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis, column chromatography or recrystallization isolates the product, with purity ≥95% confirmed via HPLC and NMR spectroscopy . The compound’s structure is validated by mass spectrometry (MS) and infrared (IR) spectroscopy, with characteristic peaks for the boronate ester (B-O stretch at ~1,380 cm<sup>−1</sup>) and carbamate (C=O stretch at ~1,700 cm<sup>−1</sup>).

Physicochemical Properties

Lipophilicity and Solubility

With a logP of 5.22, the compound exhibits high lipophilicity, favoring membrane permeability in biological systems . Predicted aqueous solubility is low (~0.1 mg/mL), necessitating organic solvents (e.g., DMSO, THF) for dissolution in laboratory settings.

Table 2: Physicochemical Profile

PropertyValue
Rotatable bonds5
Hydrogen bond acceptors3
Polar surface area48 Ų
Heavy atom count28

Applications in Pharmaceutical Research

Cross-Coupling Reactions

As a boronic ester, the compound participates in Suzuki-Miyaura cross-couplings, enabling carbon-carbon bond formation with aryl halides. This reactivity is leveraged to synthesize biaryl structures prevalent in kinase inhibitors and antiviral agents.

Prodrug Development

The tert-butyl carbamate group serves as a protecting group for amines, facilitating controlled release in prodrug formulations. For example, azetidine-containing prodrugs of protease inhibitors utilize this motif for enhanced bioavailability.

Targeted Drug Discovery

Researchers functionalize the azetidine ring to explore structure-activity relationships (SAR) in lead optimization. The 4-methylbenzyl group’s hydrophobicity aids in tuning target binding affinity, particularly in central nervous system (CNS) therapeutics .

SupplierPurityPack SizePrice ($)Lead Time
AA Blocks95%250 mg11712 days
AA Blocks95%1 g34112 days
eNovation95%250 mg12620 days
eNovation95%1 g28220 days

Custom Synthesis

Bulk quantities (>10 g) and modified derivatives are available via contractual agreements, though cost structures depend on synthetic complexity and scale .

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